Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate
Description
Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a triazole-based compound featuring a 4-fluorophenyl substituent at the 5-position of the triazole ring and a methylethyl thioacetate ester group at the 3-position. The 1,2,4-triazole scaffold is widely recognized for its versatility in medicinal chemistry, often conferring antimicrobial, anti-inflammatory, and hepatoprotective activities depending on substituents .
Synthesis routes for similar compounds typically involve nucleophilic substitution reactions between triazole thiols and halogenated acetates, as exemplified in .
Properties
Molecular Formula |
C13H15FN4O2S |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H15FN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-3-5-10(14)6-4-9/h3-6,8H,7,15H2,1-2H3 |
InChI Key |
NOIMPCHNADQSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
The most common approach involves cyclizing acylthiosemicarbazides under alkaline conditions. This method is widely reported for analogous triazolethiones.
-
Starting Material : 4-Fluorobenzoic acid hydrazide reacts with thiocarbohydrazide in ethanol under reflux.
-
Cyclization : Treatment with 2 M NaOH at 100°C for 5–8 hours yields 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thione.
Hydrazinolysis of Oxadiazole-2-thiones
A less common but efficient route involves oxadiazole intermediates:
-
Step 1 : Ethyl 2-(4-fluorophenyl)acetate reacts with hydrazine hydrate to form acylhydrazide.
-
Step 2 : Treatment with CS₂ in KOH/ethanol yields oxadiazole-2-thione.
-
Step 3 : Hydrazinolysis of oxadiazole with hydrazine hydrate produces the triazolethione core.
Introduction of the Methylethyl Thioacetate Group
Nucleophilic Substitution with Methylethyl Bromoacetate
The thiol group of the triazolethione reacts with methylethyl bromoacetate under basic conditions:
-
Reagents :
-
4-Amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thione (1 eq)
-
Methylethyl bromoacetate (1.2 eq)
-
K₂CO₃ (2 eq) in anhydrous DMF
-
-
Conditions : Stirred at 60°C for 6–8 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol).
Mechanistic Insight :
-
Base deprotonates the thiol, forming a thiolate nucleophile.
-
Sₙ2 displacement of bromide from methylethyl bromoacetate occurs, forming the thioether linkage.
One-Pot Alkylation-Cyclization Approach
Recent advances combine triazole formation and alkylation in a single pot:
-
Step 1 : In situ generation of triazolethione via cyclization (as in Section 2.1).
-
Step 2 : Immediate addition of methylethyl bromoacetate and K₂CO₃.
-
Solvent : Ethanol/water (3:1)
-
Yield : 76–82%
-
Advantage : Reduces purification steps.
-
Comparative Analysis of Methods
Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioacetate group (-S-CO-O-) undergoes nucleophilic displacement, particularly at the sulfur atom. A key example involves its reaction with amines or thiols:
Example reaction :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethanol, triethylamine, reflux | Thiol-substituted triazole derivative | 73% |
This reaction is pivotal for synthesizing bioactive triazole-thiol intermediates used in drug development .
Oxidation Reactions
The thioether linkage (-S-) can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:
Example reaction :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 30% HO, acetic acid, RT | Sulfoxide (major) | 85% | |
| mCPBA, DCM, 0°C | Sulfone | 78% |
Oxidation enhances polarity and modulates biological activity .
Bromination Reactions
Electrophilic bromination occurs at the 5-position of the triazole ring or the fluorophenyl group:
Example reaction :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NBS, carbonyldiimidazole, DCM, 0°C | 5-Bromo-triazole derivative | 62% |
Bromination introduces sites for further functionalization .
Condensation with Aldehydes
The primary amino group (-NH) participates in Schiff base formation:
Example reaction :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethanol, reflux | Schiff base derivative | 68% |
Schiff bases are intermediates for antitumor and antimicrobial agents .
Hydrolysis of the Ester Group
The methylethyl ester moiety undergoes hydrolysis to form carboxylic acids:
Example reaction :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, ethanol, reflux | 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetic acid | 89% |
Hydrolysis is critical for generating water-soluble derivatives .
Cyclization Reactions
Under acidic conditions, the compound forms fused heterocycles:
Example reaction :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Conc. HSO, 0°C | Triazolo[3,4-b]thiadiazine | 71% |
Cyclization enhances structural complexity for targeting enzymes like c-Met kinase .
Mechanistic Insights
-
Nucleophilic substitution : The thioacetate group’s sulfur atom acts as a soft nucleophile, attacking electrophilic centers .
-
Schiff base formation : The amino group’s lone pair facilitates imine bond formation with aldehydes .
-
Bromination : NBS generates bromine radicals that preferentially react at electron-rich aromatic positions .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate has shown promising results against a range of bacterial and fungal strains. The presence of the triazole ring enhances its ability to inhibit the growth of pathogens by interfering with their cellular processes.
Anticancer Potential
Studies have demonstrated that triazole derivatives can act as effective anticancer agents. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells and inhibits tumor growth through multiple pathways, including the modulation of signaling cascades involved in cell proliferation and survival.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes associated with disease progression, particularly in cancer metabolism. Its structural features allow for effective binding to active sites of target enzymes, potentially leading to therapeutic applications in treating malignancies.
Agricultural Applications
Fungicidal Properties
this compound has been investigated for its fungicidal activity against various plant pathogens. The compound's efficacy in preventing fungal infections in crops can enhance agricultural productivity and reduce reliance on traditional fungicides.
Growth Regulation
Research into the plant growth regulatory effects of triazole compounds suggests that this compound may influence plant growth and development. Its application could lead to improved yield and stress resistance in plants, making it a valuable tool in sustainable agriculture.
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound's unique chemical structure can impart specific functionalities to polymers, such as increased thermal stability or improved mechanical strength.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Substituent Impact on Activity: The morpholinomethyl group () confers hepatoprotective properties, likely through modulation of oxidative stress pathways . The thiophen-2-ylmethyl substituent (–6, 10) enhances stress-protective effects, possibly via interaction with cellular stress-response proteins . The 4-fluorophenyl group in the target compound may improve metabolic stability and target affinity, as fluorine often reduces cytochrome P450-mediated degradation .
Toxicity Profile :
- Sodium salts (e.g., –5) exhibit moderate aquatic toxicity (LC50 = 4.54 mg/L), whereas morpholinium derivatives () are low-toxic, suggesting counterion and substituent roles in safety profiles .
Pharmacokinetics :
Biological Activity
Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound belonging to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
This structure features a triazole ring substituted with a fluorophenyl moiety and a thioacetate group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. A study highlighted that several triazole compounds demonstrated significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Enterobacter aerogenes . Specifically, this compound was tested against these pathogens and showed moderate to strong inhibitory effects.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Enterobacter aerogenes | 14 | 16 µg/mL |
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. Notably, it showed IC50 values comparable to established chemotherapeutic agents.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 8.3 |
| A549 | 12.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analysis .
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. It has shown effectiveness against certain viral strains in vitro, particularly those associated with respiratory infections. The compound's mechanism may involve inhibition of viral replication through interference with viral RNA synthesis .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives including this compound. The study reported significant antimicrobial activity against drug-resistant strains of bacteria and highlighted the potential for developing new therapeutic agents based on this scaffold .
Q & A
Q. What are the common synthetic routes for Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate?
The compound is synthesized by reacting 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol derivatives with methyl ethyl chloroacetate in an alkaline medium. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloroacetate derivative. Structural confirmation is achieved through elemental analysis and IR spectroscopy. For reproducibility, thin-layer chromatography (TLC) is used to verify purity .
Q. How is the structure of this compound confirmed post-synthesis?
Elemental analysis ensures the correct stoichiometry of carbon, hydrogen, and nitrogen. IR spectroscopy identifies functional groups (e.g., S-H stretching at 2550 cm⁻¹, C=O at 1700 cm⁻¹). Chromatographic methods (TLC, HPLC) confirm purity, while melting point analysis is used for salts. For advanced characterization, UV-Vis or NMR may supplement these techniques .
Q. What pharmacological activities are associated with this compound’s structural analogs?
Triazole derivatives with 4-fluorophenyl substituents exhibit antimicrobial, anticancer, and anti-inflammatory activities. The fluorophenyl group enhances lipophilicity, improving membrane permeability. Salts of analogous compounds (e.g., sodium/potassium derivatives) show increased solubility and retained efficacy in vitro .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of this compound?
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes (e.g., 20 minutes at 100°C). This method minimizes side reactions, improving yields by 15–20% compared to conventional heating. Parameters such as solvent polarity (e.g., ethanol/water mixtures) and microwave power are optimized empirically .
Q. What strategies resolve contradictions between spectral data and expected structures?
Multi-technique validation is critical. For example:
- Discrepancies in IR or NMR data can be addressed with high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- X-ray crystallography or computational modeling (e.g., density functional theory) validates geometric and electronic structures.
- Comparative studies with known analogs help resolve ambiguities in substitution patterns .
Q. How to design derivatives to enhance solubility without compromising activity?
- Salt formation: Reacting the acetic acid moiety with sodium/potassium hydroxide increases aqueous solubility (3–5-fold).
- Prodrug strategies: Esterification of the carboxyl group improves bioavailability.
- Hydrophilic substitutions: Introducing hydroxyl or morpholine groups at the R-position (e.g., 4-R in triazole) balances lipophilicity and solubility .
Q. What computational approaches predict the compound’s biological targets?
- Molecular docking: Screens against enzymes like cyclooxygenase-2 (COX-2) or kinases to identify binding affinities. AutoDock Vina or Schrödinger Suite are commonly used.
- Molecular dynamics (MD) simulations: Assess the stability of ligand-protein complexes over 100-ns trajectories.
- In vitro validation: Enzyme inhibition assays (e.g., IC₅₀ determination) confirm computational predictions .
Q. How to address batch-to-batch variability in pharmacological screening results?
- Quality control: Ensure ≥95% purity via HPLC and standardized recrystallization protocols.
- Assay standardization: Use identical cell lines (e.g., HEK293 for cytotoxicity), incubation times, and reagent batches.
- Statistical rigor: Triplicate experiments with ANOVA analysis reduce variability. Document reaction conditions (e.g., solvent, temperature) meticulously .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
